molecular formula C10H6ClNO B15232545 5-Chloroquinoline-3-carbaldehyde

5-Chloroquinoline-3-carbaldehyde

Cat. No.: B15232545
M. Wt: 191.61 g/mol
InChI Key: KQOBNGMCJYLTQR-UHFFFAOYSA-N
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Description

5-Chloroquinoline-3-carbaldehyde: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 3-position. This unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent such as phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloroquinoline-3-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in the development of new drugs with improved efficacy and reduced side effects.

Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, exhibit antimicrobial, antimalarial, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-3-carbaldehyde
  • 8-Chloroquinoline-3-carbaldehyde

Comparison: 5-Chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group. This specific arrangement influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a distinct and valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

5-chloroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H

InChI Key

KQOBNGMCJYLTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C=O)C(=C1)Cl

Origin of Product

United States

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